molecular formula C14H21NO2 B13907592 methyl (3R)-3-amino-3-phenylheptanoate

methyl (3R)-3-amino-3-phenylheptanoate

Cat. No.: B13907592
M. Wt: 235.32 g/mol
InChI Key: XZZUVLMAYVEVNZ-CQSZACIVSA-N
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Description

Methyl (3R)-3-amino-3-phenylheptanoate is an organic compound with a complex structure that includes an amino group, a phenyl group, and a heptanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-3-phenylheptanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The amino group can be introduced through reductive amination of the corresponding ketone or aldehyde using ammonia or an amine and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification and amination reactions, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-phenylheptanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or sulfonamides.

Scientific Research Applications

Methyl (3R)-3-amino-3-phenylheptanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-phenylheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl (3R)-3-amino-3-phenylbutanoate: Similar structure but with a shorter carbon chain.

    Methyl (3R)-3-amino-3-phenylpentanoate: Similar structure but with a different carbon chain length.

    Methyl (3R)-3-amino-3-phenylhexanoate: Similar structure but with a different carbon chain length.

Uniqueness

Methyl (3R)-3-amino-3-phenylheptanoate is unique due to its specific carbon chain length and the presence of both an amino group and a phenyl group, which confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

methyl (3R)-3-amino-3-phenylheptanoate

InChI

InChI=1S/C14H21NO2/c1-3-4-10-14(15,11-13(16)17-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11,15H2,1-2H3/t14-/m1/s1

InChI Key

XZZUVLMAYVEVNZ-CQSZACIVSA-N

Isomeric SMILES

CCCC[C@@](CC(=O)OC)(C1=CC=CC=C1)N

Canonical SMILES

CCCCC(CC(=O)OC)(C1=CC=CC=C1)N

Origin of Product

United States

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